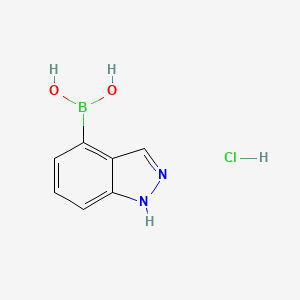

(1H-Indazol-4-yl)boronic acid hydrochloride

Beschreibung

(1H-Indazol-4-yl)boronic acid hydrochloride is a boronic acid derivative featuring an indazole ring system. The indazole moiety enhances molecular interactions with biological targets, while the boronic acid group enables reversible covalent bonding with nucleophiles such as hydroxyl groups in enzymes or sugars .

Eigenschaften

IUPAC Name |

1H-indazol-4-ylboronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BN2O2.ClH/c11-8(12)6-2-1-3-7-5(6)4-9-10-7;/h1-4,11-12H,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAILGUQNESDYLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=NNC2=CC=C1)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674163 | |

| Record name | 1H-Indazol-4-ylboronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1252598-02-9 | |

| Record name | 1H-Indazol-4-ylboronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Target of Action

It’s used as a reactant for the preparation of trisubstituted pyrimidines as phosphatidylinositol 3-kinase inhibitors and bisphosphonate inhibitors of human farnesyl pyrophosphate synthase.

Mode of Action

It’s known that the compound interacts with its targets to inhibit their function, which can lead to changes in cellular processes.

Biochemical Pathways

Indazole-4-boronic acid, HCl affects the phosphatidylinositol 3-kinase pathway and the farnesyl pyrophosphate synthase pathway. These pathways play crucial roles in cell growth and survival, and their inhibition can lead to the suppression of these processes.

Pharmacokinetics

Biochemische Analyse

Biochemical Properties

Indazole-4-boronic acid, HCl, like other boronic acids, can specifically and reversibly interact with 1,2- or 1,3-diols to form five or six cyclic esters. This unique property allows it to act as a synthetic receptor for the specific recognition and detection of cis-diol-containing species. This interaction with diols allows boronic acids to be utilized in various areas ranging from biological labeling, protein manipulation and modification, to the development of therapeutics.

Molecular Mechanism

The interaction of boronic acids with diols, as mentioned earlier, could potentially influence the activity of enzymes, proteins, and other biomolecules.

Temporal Effects in Laboratory Settings

It is known that it is a solid substance with a melting point of 173-177 °C and it is recommended to be stored at 2-8°C.

Dosage Effects in Animal Models

Indazole-based therapeutic agents have been used in clinical applications or clinical trials, suggesting that dosage studies may have been conducted.

Biologische Aktivität

(1H-Indazol-4-yl)boronic acid hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Chemical Formula : CHBClNO

- Molecular Weight : 161.96 g/mol

- Melting Point : 166°C to 168°C

- Purity : 97% (HPLC)

This compound primarily functions through its boronic acid moiety, which allows it to interact with various biological targets, including enzymes and receptors. The mechanism of action can be summarized as follows:

- Enzyme Inhibition : It inhibits specific kinases, which are crucial in various signaling pathways, particularly in cancer cell proliferation.

- Receptor Modulation : The compound may modulate receptor activity, influencing downstream signaling cascades.

- Biochemical Interactions : It engages in Suzuki-Miyaura cross-coupling reactions, facilitating the synthesis of complex organic molecules.

Biological Activities

The compound exhibits a broad spectrum of biological activities, including:

- Antitumor Activity : Demonstrated potent inhibitory effects on cancer cell lines, particularly colorectal carcinoma cells with IC values in the nanomolar range .

- Antimicrobial Effects : Exhibits antibacterial and antifungal properties, contributing to its potential use in treating infections.

- Anti-inflammatory Properties : Shown to modulate inflammatory pathways, indicating potential for use in inflammatory diseases.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various biological contexts:

Antitumor Studies

In a study evaluating antitumor activity, this compound was found to significantly inhibit the growth of LS174T human colorectal carcinoma cells with an IC value of approximately 23 nM. This suggests strong potential for development as an anticancer agent .

Antimicrobial Studies

The compound has also shown promise as an antimicrobial agent. Its derivatives have been tested against various pathogens, demonstrating significant antibacterial and antifungal activities, which could lead to novel treatments for infections resistant to current therapies.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Boronic Acid Derivatives

Structural and Electronic Properties

Boronic acids exhibit varied reactivity and binding affinities depending on their substituents and pKa values. Key comparisons include:

Table 1: Structural and Electronic Comparison

- pKa Trends : The pKa of boronic acids influences their reactivity under physiological conditions. For example, 3-AcPBA and 4-MCPBA exhibit higher pKa values (~8.5), reducing their binding efficiency at physiological pH (~7.4). In contrast, peptidic boronic acids like Bortezomib have lower pKa (~3.5), enhancing their enzyme-binding capacity .

- Stabilization Mechanisms : Indazole derivatives may benefit from aromatic stabilization and through-space electronic effects, as seen in fluoro-substituted boronic acids .

Vorbereitungsmethoden

General Reaction Mechanism

The Suzuki-Miyaura reaction remains the most widely adopted method for synthesizing (1H-indazol-4-yl)boronic acid derivatives. This transition metal-catalyzed process couples aryl halides with boronic acids via oxidative addition, transmetallation, and reductive elimination steps. For indazole derivatives, the reaction typically employs 4-halo-1H-indazoles (e.g., 4-bromo-1H-indazole) and bis(pinacolato)diboron (B₂pin₂) or pinacol borane as boron sources.

Catalytic Systems and Solvent Optimization

Key catalytic systems include:

-

Pd(PPh₃)₄ in dioxane/water (1:1) with Na₂CO₃ at 90°C for 12 hours, yielding 68% purity.

-

PdCl₂(dppf) with CsF and BnEt₃NCl in toluene/water under microwave irradiation (110–120°C, 1–2 hours), achieving isolated yields up to 91%.

-

Bedford catalyst (PdCy₃) in 1,2-dimethoxyethane (DME)/water under microwave irradiation (150°C, 0.5 hours), providing yields up to 95%.

Comparative studies indicate that microwave irradiation enhances reaction efficiency by reducing time (0.5–2 hours vs. 12–16 hours conventionally) and improving regioselectivity.

Halogen-Lithium Exchange Followed by Quenching with Boron Electrophiles

Lithiation of 4-Halo-1H-indazoles

4-Iodo-1H-indazole undergoes halogen-lithium exchange at −78°C using n-BuLi or LDA, followed by quenching with trimethyl borate or B(OMe)₃. This method, while effective for electron-deficient arenes, faces challenges with indazole’s inherent instability under strongly basic conditions.

Acidic Workup and Hydrochloride Formation

Post-borylation, treatment with HCl(g) in Et₂O or aqueous HCl converts the boronate ester to the hydrochloride salt. Crystallization from ethanol/water mixtures yields pure (1H-indazol-4-yl)boronic acid hydrochloride as a white solid.

Direct C–H Borylation Strategies

Iridium-Catalyzed Borylation

Ir(COD)(OMe)₂ with dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) catalyzes direct C–H borylation of 1H-indazole at the 4-position using B₂pin₂ in THF at 80°C. While this method avoids prefunctionalized substrates, competing borylation at the 5- and 7-positions limits regioselectivity (<50% 4-isomer).

Rhodium-Mediated Borylation

RhCl(PPh₃)₃ with BEt₃ and pinacol borane in toluene at 110°C demonstrates moderate selectivity (4:5:7 = 60:25:15). Substoichiometric BEt₃ suppresses protodeboronation but complicates purification due to phosphine byproducts.

Comparative Analysis of Synthetic Routes

Microwave-assisted Suzuki-Miyaura coupling outperforms other methods in yield and reaction time, though scalability remains challenging due to specialized equipment requirements .

Q & A

Basic: What are the optimal synthetic routes for preparing (1H-Indazol-4-yl)boronic acid hydrochloride, and how do reaction conditions influence yield?

Synthesis typically involves Suzuki-Miyaura coupling or indazole ring functionalization. For boronic acid introduction, transesterification of pinacol boronic esters (e.g., using diethanolamine (DEA) under basic conditions) improves stability and solubility . Key factors include:

- Temperature control : Excess heat may hydrolyze the boronic acid group.

- Deprotection : Methyl boronic acid in basic conditions removes pinacol esters efficiently .

- Purification : Reverse-phase HPLC or recrystallization minimizes impurities from indazole side reactions .

Basic: How can researchers validate the structural integrity of this compound post-synthesis?

Use a multi-technique approach:

- X-ray crystallography : SHELXL software refines small-molecule structures, resolving bond angles and confirming boronic acid coordination .

- NMR : B NMR (δ ~30 ppm) identifies boronic acid, while H NMR detects indazole protons (δ 7.2–8.5 ppm) .

- FTIR : B-O stretching (~1340 cm) and N-H indazole vibrations (~3400 cm) confirm functional groups .

Intermediate: What are the stability challenges of this compound under ambient storage, and how can they be mitigated?

The boronic acid group is prone to hydrolysis and oxidation:

- Hydrolysis : Store at ≤−20°C in anhydrous solvents (e.g., THF) under inert gas .

- Oxidation : Add antioxidants like BHT (butylated hydroxytoluene) at 0.1% w/v .

- Monitoring : Periodic LC-MS analysis detects degradation products like boroxines .

Intermediate: What biological screening applications are enabled by this compound’s boronic acid moiety?

The boronic acid group facilitates:

- Enzyme inhibition : Acts as a transition-state analog for serine proteases (e.g., dipeptidyl peptidase IV) via reversible ester formation with active-site hydroxyl groups .

- Fluorescence sensors : Binds cis-diols (e.g., neurotransmitters) for real-time monitoring in live-cell assays .

- Targeted drug delivery : Conjugation with antibodies via pH-responsive boronate esters enhances tumor specificity .

Advanced: How can crystallographic data resolve contradictions in reported binding modes of this compound with protein targets?

- Twinned data refinement : SHELXL handles high-resolution or twinned macromolecular crystals, distinguishing true ligand occupancy from noise .

- Density functional theory (DFT) : Validates observed B-O bond lengths (1.35–1.45 Å) versus computational models .

- Cross-validation : Compare with F-NMR (if fluorinated analogs are used) to confirm binding-site interactions .

Advanced: What strategies optimize this compound’s performance in Suzuki-Miyaura cross-coupling for complex heterocycle synthesis?

- Preactivation : Generate trifluoroborate salts to enhance stability and reactivity in aqueous conditions .

- Ligand design : Use DEA esters to reduce protodeboronation during coupling .

- Catalyst screening : Pd(OAc)/SPhos systems improve yields for electron-deficient indazoles .

Advanced: How do researchers address analytical interference from hydrolysis byproducts in biological assays?

- Chromatography : UPLC-MS/MS with a C18 column separates the parent compound from boroxine dimers .

- Fluorescent tagging : Attach dansyl chloride to the indazole nitrogen for selective detection in cellular lysates .

- Competitive binding assays : Use excess sorbitol to sequester hydrolyzed boronic acid, reducing false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.